molecular formula C8H5FN2O B3219228 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190316-69-8

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B3219228
CAS No.: 1190316-69-8
M. Wt: 164.14 g/mol
InChI Key: DMHLRSZOXCGDEY-UHFFFAOYSA-N
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Description

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190316-69-8) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C8H5FN2O and a molecular weight of 164.14 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . Its primary research application lies in the design and synthesis of novel tubulin polymerization inhibitors that target the colchicine-binding site . This mechanism is a validated strategy in anticancer drug development, as disrupting microtubule dynamics halts cell division and induces apoptosis in cancer cells. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold is used to replace the cis-olefin bond in configuration-constrained analogs of potent anticancer agents like combretastatin A-4 (CA-4), leading to derivatives with excellent in vitro antiproliferative activities against human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . Furthermore, the pyrrolo[3,2-c]pyridine core structure is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities, including effects on the nervous and immune systems, as well as antidiabetic, antimycobacterial, and antiviral properties . This product is offered with a typical purity of ≥97% and must be stored according to recommended conditions . This chemical is intended for research purposes only and is not for human consumption or diagnostic use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHLRSZOXCGDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 6 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the 1H-Pyrrolo[3,2-c]pyridine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. lakotalakes.comadvancechemjournal.com For the bicyclic 1H-pyrrolo[3,2-c]pyridine core, several strategic disconnections can be envisioned.

A primary strategy involves disconnecting the pyrrole (B145914) ring from the pyridine (B92270) core. This approach treats the final structure as a substituted pyridine. The key disconnections would be the C4-C5 and N1-C7a bonds of the pyrrole moiety. This leads to precursors such as a functionalized 4-aminopyridine (B3432731) derivative, which can then be cyclized to form the pyrrole ring. For instance, a 4-amino-5-halopyridine could be a key intermediate, setting the stage for annulation reactions to build the adjacent five-membered ring.

Another viable retrosynthetic approach involves constructing the pyridine ring onto a pre-existing, functionalized pyrrole. This might involve disconnecting the C6-C7 and N5-C4a bonds of the pyridine ring. This pathway would start from a 3,4-disubstituted pyrrole, which would then undergo cyclization to form the fused six-membered pyridine ring. This strategy is common in the synthesis of quinolines and related fused systems. researchgate.net

These disconnection strategies are outlined in the table below:

Disconnection StrategyKey Bonds Cleaved (Retrosynthetically)Precursor Type
Pyrrole Ring Formation C4-C5, N1-C7aSubstituted 4-Aminopyridine
Pyridine Ring Formation C6-C7, N5-C4aSubstituted 3,4-Dialkyl/Aryl Pyrrole

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. For 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, the first strategy is generally more common, starting with a fluorinated pyridine derivative.

Classical and Modern Synthetic Routes to this compound

The construction of the target molecule relies on a combination of classical heterocyclic chemistry and modern catalytic methods to achieve high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing carbon-carbon and carbon-heteroatom bonds in complex heterocyclic systems. osi.lvnih.gov In the synthesis of pyrrolopyridine scaffolds, these reactions are frequently used to introduce substituents or to facilitate key cyclization steps.

One prominent application is the Suzuki-Miyaura coupling, which is used to form C-C bonds. For example, in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is coupled with various arylboronic acids. nih.govsemanticscholar.org This reaction is typically catalyzed by a palladium complex such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium carbonate. nih.gov This method allows for the modular installation of diverse aryl groups at the C6 position of the pyrrolopyridine core. nih.govsemanticscholar.org

Another critical palladium-catalyzed reaction is the Buchwald-Hartwig amination, used for forming C-N bonds. This is particularly useful for introducing amino groups onto the pyridine ring, a key step in building the pyrrole portion of the molecule. nih.govmit.edu For instance, a chloropyridine precursor can be coupled with an amine to generate an aminopyridine, which then serves as a substrate for subsequent cyclization to form the pyrrole ring. nih.gov

The table below summarizes common palladium-catalyzed reactions used in pyrrolopyridine synthesis.

Reaction NameBond FormedTypical SubstratesCatalyst/Ligand System
Suzuki-Miyaura Coupling C-CHalopyrrolopyridine + Arylboronic AcidPd(PPh₃)₄, K₂CO₃
Buchwald-Hartwig Amination C-NHalopyrrolopyridine + AminePd₂(dba)₃, RuPhos/XPhos
Heck Coupling C-CHalopyrrolopyridine + AlkenePd(OAc)₂, P(o-tol)₃
Sonogashira Coupling C-C (alkyne)Halopyrrolopyridine + Terminal AlkynePdCl₂(PPh₃)₂, CuI

Achieving the correct arrangement of substituents (regioselectivity) is a central challenge in the synthesis of fused heterocycles. For the 1H-pyrrolo[3,2-c]pyridine system, synthetic strategies are designed to control the position of functional groups.

A common approach is to begin with a pyridine ring that already contains the desired substituents or precursors in the correct positions. For example, to synthesize a 6-fluoro derivative, one would start with a 2-substituted-5-fluoropyridine. Subsequent chemical steps to build the pyrrole ring onto this template ensure that the fluorine atom remains at the desired C6 position. A multi-step synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines starts with 2-bromo-5-methylpyridine, which is nitrated at the 4-position, ensuring the subsequent annulation to form the pyrrole ring occurs at the C3 and C4 positions of the pyridine. nih.govsemanticscholar.org

Electrophilic substitution reactions on the pyrrolopyridine ring itself can also be regioselective. The pyrrole ring is generally more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. Formylation, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF), typically occurs at the C3 position of the 1H-pyrrolo[3,2-c]pyridine core, which is the most nucleophilic site on the pyrrole ring. This provides a direct route to aldehyde intermediates like the target compound.

The synthesis of this compound is a multi-step process where the aldehyde group is often introduced in the final stages. A general synthetic sequence might involve the initial construction of the 6-fluoro-1H-pyrrolo[3,2-c]pyridine core, followed by formylation.

One published pathway for a related 1H-pyrrolo[3,2-c]pyridine derivative involves several key transformations: nih.govsemanticscholar.org

Oxidation and Nitration: Starting from a substituted pyridine (e.g., 2-bromo-5-methylpyridine), the nitrogen is oxidized to an N-oxide, which directs subsequent nitration to the C4 position.

Side-Chain Elaboration: The methyl group is then transformed into a vinylamino group, a key precursor for the pyrrole ring.

Reductive Cyclization: The nitro group is reduced (e.g., with iron powder in acetic acid), which triggers a spontaneous cyclization to form the fused pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.

Formylation: The final aldehyde group is introduced at the C3 position, most commonly via a Vilsmeier-Haack reaction.

This type of multi-step protocol allows for the systematic assembly of the complex heterocyclic system with precise control over the placement of functional groups. researchgate.net

In the synthesis of complex molecules like pyrrolopyridines, protecting groups are often essential to prevent unwanted side reactions. The pyrrole nitrogen (N-H) is acidic and nucleophilic, and can interfere with many reactions, such as metal-catalyzed cross-couplings or reactions involving strong bases.

A common protecting group for the pyrrole nitrogen is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov It is stable under various cross-coupling conditions but can be removed later under specific conditions (e.g., using fluoride (B91410) sources like TBAF or strong acid). For instance, during a Buchwald-Hartwig amination on a related 4-chloropyrrolopyridine, protecting the pyrrole nitrogen was crucial for the reaction to succeed. nih.gov

Another strategy is to introduce a bulky substituent on the pyrrole nitrogen that can be removed later. This not only protects the N-H group but can also influence the regioselectivity of subsequent reactions. The choice of protecting group depends on the specific reaction conditions that will be used in the subsequent synthetic steps.

Preparation of Structural Analogues and Derivatives of this compound

The this compound scaffold is a versatile platform for generating a library of structural analogues. The aldehyde functional group is a key handle for derivatization.

Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce a wide range of C3-aminomethyl derivatives.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into various substituted alkenes.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for derivatization (e.g., ester or ether formation).

Furthermore, the core scaffold itself can be modified. As described previously, palladium-catalyzed Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the C6 position, starting from a 6-bromo or 6-chloro precursor. nih.govsemanticscholar.org Similarly, the pyrrole nitrogen can be alkylated or arylated to generate N1-substituted analogues. A variety of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized for biological evaluation, showcasing the modularity of these synthetic approaches. nih.govnih.gov

The following table provides examples of synthesized analogues based on the 1H-pyrrolo[3,2-c]pyridine core. nih.gov

Base ScaffoldPosition of VariationType of DerivativeSynthetic Method
1H-pyrrolo[3,2-c]pyridineC6Aryl, HeteroarylSuzuki Coupling
1H-pyrrolo[3,2-c]pyridineN1ArylCopper-catalyzed N-Arylation
1H-pyrrolo[3,2-c]pyridineC4AmidoAmide Coupling
...-3-carbaldehydeC3AminomethylReductive Amination
...-3-carbaldehydeC3AlkeneWittig Reaction

This synthetic flexibility makes the this compound an important intermediate for creating diverse chemical entities for further research.

Modification at the Pyrrolo-Nitrogen (N-1) Position

The nitrogen atom of the pyrrole ring (N-1) is a common site for derivatization, allowing for the introduction of various alkyl and aryl groups. This modification can significantly influence the electronic properties and steric profile of the molecule.

One prominent example involves the N-arylation of the related 6-bromo-1H-pyrrolo[3,2-c]pyridine. In a copper-catalyzed reaction, the pyrrole nitrogen is coupled with an arylboronic acid, such as 3,4,5-trimethoxyphenylboronic acid, in the presence of potassium carbonate and pyridine. This method, conducted in a microwave reactor, provides a direct route to N-aryl derivatives. google.com While this example starts from a bromo-analogue, the underlying principle of N-arylation is applicable to the fluoro-counterpart.

Alkylation at the N-1 position is another key transformation. For instance, N-methylated tetrahydrofuro[3,2-c]pyridines have been synthesized by treating the parent heterocycle with sodium hydride (NaH) to generate the corresponding anion, followed by the addition of methyl iodide. beilstein-journals.org This standard alkylation procedure is expected to be adaptable to the this compound scaffold, enabling the introduction of a wide array of alkyl substituents.

Table 1: Examples of N-1 Position Modification on Pyrrolo[3,2-c]pyridine Scaffolds

Starting MaterialReagents and ConditionsProductReference
6-bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-trimethoxyphenylboronic acid, K₂CO₃, Pyridine, Cu(OAc)₂, 1,4-dioxane, Microwave, 85 °C6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine google.com
Tetrahydrofuro[3,2-c]pyridine1. NaH; 2. Methyl iodideN-methylated tetrahydrofuro[3,2-c]pyridine beilstein-journals.org

Substituent Variation at the Pyridine Ring (e.g., C-6, C-7)

The pyridine ring of the this compound offers opportunities for further functionalization, particularly at the C-6 and C-7 positions.

The fluorine atom at the C-6 position can potentially be displaced via nucleophilic aromatic substitution (SNAr). In pyridine rings, positions C-2 and C-4 (analogous to C-6 in this fused system) are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The presence of additional electron-withdrawing groups can further facilitate this reaction. masterorganicchemistry.com While direct examples on this specific fluoro-compound are not extensively documented in the reviewed literature, the general principles of SNAr suggest that various nucleophiles could be employed to replace the fluorine atom.

A more widely documented approach for modifying the C-6 position involves the use of a 6-bromo analogue as a precursor for cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce a variety of aryl and heteroaryl substituents at this position. nih.gov For this, the 6-bromo-1H-pyrrolo[3,2-c]pyridine is reacted with a suitable boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.gov This highlights a versatile strategy for creating diverse C-6 substituted derivatives.

Information regarding the direct functionalization or introduction of substituents at the C-7 position is less common in the available literature, suggesting this remains an area for further synthetic exploration.

Table 2: Examples of C-6 Position Modification on Pyrrolo[3,2-c]pyridine Scaffolds

Starting MaterialReagents and ConditionsProductReference
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, Microwave, 125 °C6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines nih.gov

Diversification of the Carbaldehyde Moiety (C-3)

The carbaldehyde group at the C-3 position is a versatile functional handle that can be transformed into a wide range of other functionalities through various established organic reactions.

Standard aldehyde chemistry can be applied to diversify this moiety. For example, the Wittig reaction allows for the conversion of the aldehyde into an alkene. nih.gov This involves reacting the aldehyde with a phosphorus ylide, which can be prepared from a phosphonium (B103445) salt and a strong base. This reaction is fundamental for carbon-carbon double bond formation.

Reductive amination is another powerful technique to modify the carbaldehyde group. This reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. rsc.org This two-step, one-pot procedure is a highly efficient method for synthesizing substituted amines.

Furthermore, the aldehyde can undergo condensation reactions with active methylene (B1212753) compounds. For instance, 3-formylchromones, which also possess an aldehyde group on a heterocyclic system, react with malonic acid derivatives in the presence of pyridine to form acrylic acid derivatives. mdpi.com Similar reactivity can be anticipated for this compound.

Table 3: Potential Diversification Reactions of the C-3 Carbaldehyde

Reaction TypeGeneral ReagentsExpected Product Type
Wittig ReactionPhosphorus ylide (Ph₃P=CHR)Alkene
Reductive AminationAmine (R¹R²NH), Reducing agent (e.g., NaBH₃CN)Substituted amine
CondensationActive methylene compound (e.g., malonic acid), Baseα,β-Unsaturated carbonyl compound

Introduction of Halogenated Analogues and Other Substituents beyond Fluorine

The synthesis of analogues with different halogen substituents on the pyridine ring is a key strategy for modulating the properties of the molecule. The synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine has been reported, starting from 2-bromo-5-methylpyridine. google.comnih.gov This bromo-derivative serves as a versatile intermediate for introducing other functionalities via cross-coupling reactions as discussed previously.

Halogen exchange reactions can be employed to convert one halogen to another. For example, the conversion of an aromatic bromo-compound to a chloro-analogue can be achieved by heating with cuprous chloride in the presence of a complexing agent like pyridine. google.com While direct application to the pyrrolo[3,2-c]pyridine system would require optimization, it represents a potential route to other halogenated derivatives. Conversely, the conversion of chloroarenes to bromoarenes is generally more challenging. sciencemadness.org

The introduction of substituents through methods other than displacement of a halogen is also an area of interest. However, specific examples of direct C-H functionalization to introduce new substituents on the pyridine ring of the 6-fluoro-1H-pyrrolo[3,2-c]pyridine core are not well-documented in the reviewed literature, indicating a promising area for future research.

Investigations into Biological Activity and Molecular Interactions of 6 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrrolo[3,2-c]pyridine Derivatives

The biological activity of pyrrolo[3,2-c]pyridine derivatives is significantly influenced by the nature and position of their substituents. Structure-Activity Relationship (SAR) studies have been crucial in identifying the key structural features that determine the efficacy and selectivity of these compounds.

Quantitative and Qualitative Analysis of Substituent Effects on Biological Profiles

Research into pyrrolo[3,2-c]pyridine derivatives has demonstrated that modifications to the scaffold can lead to substantial changes in their biological profiles. For instance, a study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase revealed that the nature of the substituent at the 1-position and the 4-position of the pyrrolopyridine ring plays a critical role in their inhibitory activity. nih.gov

In one study, the introduction of a 4-morpholino-3-(trifluoromethyl)phenyl group at the 1-position and a benzamido group at the 4-position resulted in a compound with an IC50 value of 30 nM against FMS kinase. nih.govnih.gov This was a significant improvement compared to the lead compound, which had an IC50 of 96 nM. nih.gov The study highlighted that the presence of trifluoromethyl groups on the phenyl ring can enhance the binding affinity to the enzyme. nih.gov

Furthermore, the substitution pattern on the 6-position of the pyrrolo[3,2-c]pyridine ring has been shown to be important for activity. In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as tubulin polymerization inhibitors, the nature of the aryl group at the 6-position had a profound impact on their antiproliferative activity. nih.govsemanticscholar.org For example, a derivative with a 4-fluorophenyl group at the 6-position (Compound 10l) exhibited potent activity, suggesting that fluorine substitution is well-tolerated and can contribute positively to the biological effect. nih.gov

The presence of a carbaldehyde group at the 3-position, as in 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, introduces a reactive aldehyde functionality. While direct studies on this specific compound are limited, the aldehyde group can act as a hydrogen bond acceptor and could be a key pharmacophoric feature. It can also serve as a synthetic handle for the preparation of a diverse range of derivatives, allowing for further exploration of the SAR. researchgate.netnih.gov

Table 1: Effect of Substituents on FMS Kinase Inhibition of Pyrrolo[3,2-c]pyridine Derivatives

Compound Substituent at Position 1 Substituent at Position 4 FMS Kinase IC50 (nM)
Lead Compound 3-aminophenyl 4-benzamido 96
1e 3-(3,5-bis(trifluoromethyl)benzamido)phenyl 4-benzamido 60
1r 3-(4-morpholino-3-(trifluoromethyl)benzamido)phenyl 4-benzamido 30

Data sourced from a study on FMS kinase inhibitors. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its interaction with biological targets. For pyrrolo[3,2-c]pyridine derivatives, conformational analysis helps in understanding how these molecules fit into the binding sites of their target proteins.

In the context of tubulin inhibitors, the pyrrolo[3,2-c]pyridine scaffold has been used as a rigid core to lock the bioactive conformation of molecules designed to mimic the binding of combretastatin (B1194345) A-4 to the colchicine (B1669291) binding site on tubulin. nih.govsemanticscholar.org By replacing a flexible double bond in combretastatin A-4 analogues with the rigid pyrrolo[3,2-c]pyridine ring system, researchers were able to create potent inhibitors of tubulin polymerization. nih.gov

Molecular Target Identification and Validation for Pyrrolo[3,2-c]pyridine Scaffolds

The therapeutic potential of pyrrolo[3,2-c]pyridine derivatives is linked to their ability to interact with specific molecular targets involved in disease pathways. Key targets identified for this class of compounds include various kinases and tubulin. nih.govnih.gov

Kinase Inhibition Profiles (e.g., Mitotic Kinase MPS1, Fibroblast Growth Factor Receptors (FGFRs), FMS Kinase)

Kinases are a major class of drug targets, particularly in oncology. Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent kinase inhibitors.

FMS Kinase: As previously mentioned, derivatives of 1H-pyrrolo[3,2-c]pyridine have shown significant inhibitory activity against FMS kinase (also known as CSF-1R). nih.govnih.gov This kinase is involved in the proliferation and survival of monocytes and macrophages and is overexpressed in several cancers. nih.gov The selectivity of these compounds is also a crucial factor. For instance, one potent FMS kinase inhibitor from this class was found to be over 33 times more selective for FMS kinase compared to other kinases like FLT3 and c-MET. nih.gov

Mitotic Kinase MPS1: The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized to develop potent and selective inhibitors of the mitotic kinase MPS1, which is a key component of the spindle assembly checkpoint and is overexpressed in many human cancers. Structure-based design led to the optimization of a lead compound from this series, resulting in a highly potent and orally bioavailable MPS1 inhibitor.

Fibroblast Growth Factor Receptors (FGFRs): While not the pyrrolo[3,2-c]pyridine isomer, the related 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully used to develop potent inhibitors of FGFRs, which are implicated in various cancers. rsc.org This suggests that the broader pyrrolopyridine core is a viable starting point for targeting this family of kinases. The electronic properties of a 6-fluoro substituent in the pyrrolo[3,2-c]pyridine ring could potentially influence the interaction with the kinase hinge region, a common binding motif for kinase inhibitors.

Table 2: Kinase Inhibition Profile of a Potent Pyrrolo[3,2-c]pyridine Derivative (Compound 1r)

Kinase Target % Inhibition at 1 µM
FMS 81%
FLT3 (D835Y) 42%
c-MET 40%

Data showing the selectivity of a pyrrolo[3,2-c]pyridine derivative for FMS kinase. nih.gov

Microtubule Dynamics and Tubulin Binding Site Interactions

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been designed as inhibitors of tubulin polymerization that bind to the colchicine site. nih.govsemanticscholar.org

These compounds were shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org The most potent compound in this series, with an indolyl group at the 6-position, exhibited IC50 values in the nanomolar range against several cancer cell lines. nih.govsemanticscholar.org Molecular modeling suggested that the 1H-pyrrolo[3,2-c]pyridine core of these molecules forms a crucial hydrogen bond with Thrα179 in the colchicine binding site of tubulin. nih.gov

While the specific activity of this compound as a tubulin inhibitor has not been reported, the presence of the core scaffold suggests it could have potential in this area. The electronic nature of the 6-fluoro and 3-carbaldehyde substituents would likely influence its binding affinity and efficacy.

Exploration of Other Enzyme and Receptor Interactions

The versatility of the pyrrolo[3,2-c]pyridine scaffold suggests that its derivatives may interact with other biological targets beyond kinases and tubulin. The broader family of pyrrolopyridines has been investigated for a multitude of biological activities, including antimicrobial and antiviral effects. mdpi.com The specific substitution pattern of this compound, with its electron-withdrawing groups, could confer novel pharmacological properties and interactions with other enzymes or receptors that are yet to be explored.

Mechanistic Elucidation of Biological Effects at the Cellular and Molecular Level

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to perturb cellular processes by interfering with microtubule dynamics, a critical component of the cytoskeleton involved in cell division. nih.govsemanticscholar.org One potent derivative, designated as 10t, was investigated for its effect on the cell cycle. nih.govsemanticscholar.org Studies demonstrated that treatment with this compound led to a significant arrest of cancer cells in the G2/M phase of the cell cycle. semanticscholar.org This G2/M arrest is a hallmark of agents that disrupt microtubule function, preventing cells from successfully completing mitosis. nih.gov

Furthermore, in addition to halting cell cycle progression, these derivatives were found to induce apoptosis, or programmed cell death. semanticscholar.org Analysis of cancer cells treated with compound 10t at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM confirmed its ability to trigger apoptotic pathways. semanticscholar.org This dual action of causing cell cycle arrest and inducing apoptosis highlights a significant mechanism by which these compounds exert their antitumor effects at a cellular level. nih.govsemanticscholar.org

The molecular interactions between 1H-pyrrolo[3,2-c]pyridine derivatives and their protein targets have been elucidated through experimental assays and computational modeling. nih.govnih.gov For derivatives designed as microtubule-targeting agents, tubulin is the primary molecular target. nih.govsemanticscholar.org Tubulin polymerization experiments revealed that compound 10t potently inhibits the assembly of tubulin monomers into microtubules. nih.govsemanticscholar.org Molecular modeling studies further clarified this interaction, suggesting that the compound binds to the colchicine-binding site on tubulin. nih.govsemanticscholar.org The model indicates the formation of hydrogen bonds between the derivative and key amino acid residues within this pocket, specifically Thrα179 and Asnβ349, which stabilizes the inhibitor-target complex and disrupts microtubule dynamics. nih.gov

In a separate line of investigation, other pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a type III receptor tyrosine kinase. nih.govnih.gov The most potent of these compounds, referred to as 1r, demonstrated a high affinity for FMS kinase. nih.govnih.gov The interaction is based on a diarylamide scaffold, which is crucial for binding to the kinase domain and inhibiting its enzymatic activity. nih.gov

Selectivity is a critical aspect of inhibitor design, ensuring that the therapeutic effects are maximized while minimizing off-target effects. For the pyrrolo[3,2-c]pyridine derivative 1r, its selectivity as a FMS kinase inhibitor was evaluated by screening it against a panel of 40 different kinases. nih.govnih.gov The results showed that compound 1r exerted a high degree of selectivity for FMS kinase. nih.govnih.gov This selectivity suggests that the compound's chemical structure is particularly well-suited to the binding site of FMS kinase compared to other kinases, which is a promising characteristic for further development. nih.gov The compound also showed selectivity for cancer cells over normal fibroblasts, with a selectivity index ranging from 3.21 to 38.13. nih.gov

Pre-clinical Research Models for Biological Assessment

The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives has been extensively evaluated using a variety of in vitro cellular assays. nih.govnih.govnih.gov Antiproliferative studies are a cornerstone of this assessment, measuring the ability of the compounds to inhibit the growth of cancer cell lines. nih.govnih.gov One study tested a series of derivatives against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing excellent antiproliferative activity. nih.gov For example, compound 10t displayed potent activity with IC₅₀ values of 0.12 μM, 0.15 μM, and 0.21 μM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.govsemanticscholar.org

Another series of derivatives was tested for antiproliferative activity against a panel of six ovarian, two prostate, and five breast cancer cell lines. nih.govnih.gov The most active compound, 1r, exhibited IC₅₀ values ranging from 0.15 to 1.78 µM across these cell lines. nih.govnih.gov In addition to cancer cell lines, the effects on other cell types have been studied. The potency of FMS kinase inhibitors was assessed using bone marrow-derived macrophages (BMDM), where CSF-1-induced growth was inhibited. nih.govnih.gov Compound 1r was found to be more potent than the lead compound in this assay, with an IC₅₀ of 84 nM. nih.govnih.gov

Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (μM)Source
10tHeLaCervical Cancer0.12 nih.govsemanticscholar.org
10tSGC-7901Gastric Cancer0.15 nih.govsemanticscholar.org
10tMCF-7Breast Cancer0.21 nih.govsemanticscholar.org
1rPanel of Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78 nih.govnih.gov

To confirm direct interaction with molecular targets, biochemical assays are employed. For the 1H-pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, in vitro kinase inhibition assays were performed to quantify their potency. nih.govnih.gov These assays measure the compound's ability to inhibit the enzymatic activity of purified FMS kinase. The results identified compounds 1e and 1r as the most potent inhibitors in the series, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.govnih.gov These values indicate a strong binding affinity and efficient inhibition of the kinase's function at the molecular level. nih.gov

For derivatives acting as tubulin inhibitors, a tubulin polymerization assay was utilized. nih.govsemanticscholar.org This biochemical assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules. semanticscholar.org Compound 10t was shown to be a potent inhibitor of tubulin polymerization at concentrations of 3 μM and 5 μM, confirming the findings from cellular assays and molecular modeling. nih.govsemanticscholar.org

Biochemical Assay Data for 1H-pyrrolo[3,2-c]pyridine Derivatives
CompoundAssay TypeTargetResult (IC₅₀)Source
1eFMS Kinase InhibitionFMS Kinase60 nM nih.govnih.gov
1rFMS Kinase InhibitionFMS Kinase30 nM nih.govnih.gov
Lead Compound (KIST101029)FMS Kinase InhibitionFMS Kinase96 nM nih.govnih.gov

Ex Vivo Models for Specialized Biological Evaluation

Ex vivo studies on derivatives of the 1H-pyrrolo[3,2-c]pyridine core structure have demonstrated their potential in modulating cellular functions in a setting that closely mimics a physiological environment. A notable example involves the evaluation of a series of pyrrolo[3,2-c]pyridine derivatives for their inhibitory effects on FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov

One particularly potent derivative, compound 1r, was identified and further assessed for its anti-inflammatory and anti-proliferative activities using an ex vivo model of bone marrow-derived macrophages (BMDMs). nih.govnih.gov The inhibition of colony-stimulating factor-1 (CSF-1) induced growth of these macrophages is a key indicator of potential therapeutic efficacy in inflammatory conditions such as rheumatoid arthritis. nih.gov

In this ex vivo setting, compound 1r demonstrated significant inhibitory activity. nih.gov The half-maximal inhibitory concentration (IC50) of compound 1r in the BMDM assay was determined to be 84 nM. nih.govnih.gov This indicated a potent anti-inflammatory effect, being 2.32-fold more potent than the lead compound, KIST101029, which had an IC50 of 195 nM in the same assay. nih.gov

The table below summarizes the comparative inhibitory activity of compound 1r and the lead compound KIST101029 in the ex vivo BMDM assay.

CompoundIC50 in BMDM Assay (nM)Fold-Potency vs. KIST101029
Compound 1r 842.32
KIST101029 1951.00

These findings from ex vivo models are crucial as they provide a more comprehensive understanding of the biological activity of pyrrolo[3,2-c]pyridine derivatives. nih.gov The potent activity of compound 1r in BMDMs suggests that this class of compounds, including potentially this compound, could be promising candidates for the development of novel anti-inflammatory and anti-cancer agents. nih.gov Further ex vivo evaluations using other specialized models, such as patient-derived tumor organoids or tissue slices, would be beneficial to further explore the therapeutic potential of these compounds.

Advanced Characterization and Computational Approaches in the Study of 6 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be mapped out.

Similarly, the carbon-13 NMR (¹³C NMR) spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group. The carbon atoms bonded to or in proximity to the fluorine atom would exhibit characteristic splitting due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde Proton (-CHO)~9.8 - 10.2~185 - 195
Pyrrole (B145914) Ring Protons~6.5 - 8.0~100 - 140
Pyridine (B92270) Ring Protons~7.0 - 8.5~110 - 150
Carbon attached to Fluorine-~155 - 165 (with J-coupling)

Note: The values presented are estimations based on general principles of NMR spectroscopy and data from analogous structures.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers valuable information about the functional groups and vibrational modes within the molecule.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands. A strong band corresponding to the C=O stretching of the aldehyde group would be prominent, typically in the region of 1680-1700 cm⁻¹. The N-H stretching of the pyrrole ring would appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the fused ring system would be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would also be present, typically in the 1000-1300 cm⁻¹ range.

FT-Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would aid in the characterization of the pyrrolopyridine core.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Pyrrole)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C=O (Aldehyde)Stretching1680 - 1700
C=C / C=N (Aromatic Rings)Stretching1400 - 1600
C-FStretching1000 - 1300

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are particularly useful for analyzing the purity and integrity of the synthesized molecule.

For this compound (molecular formula C₈H₅FN₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. nih.gov The mass spectrum would show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. Analysis of the fragmentation pattern can further corroborate the proposed structure.

X-ray Crystallography for Ligand-Target Complex Analysis and Elucidation of Binding Modes

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

While a crystal structure for this compound itself has not been reported in the provided search context, this technique would be invaluable for understanding its solid-state conformation and intermolecular interactions. Furthermore, if this compound were to be studied as a ligand for a biological target, co-crystallization with the target protein would allow for the direct visualization of the binding mode, identifying key interactions that are crucial for its activity. semanticscholar.org

Computational Chemistry and Molecular Modeling for Predictive and Interpretive Studies

Computational chemistry and molecular modeling serve as powerful predictive and interpretive tools in the study of novel compounds. These methods can provide insights into molecular properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths and angles. researchgate.net These theoretical values can then be compared with experimental data, if available.

Furthermore, DFT calculations can provide information on the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for understanding the reactivity of the molecule and its potential for intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or nucleic acid. nih.gov For compounds such as this compound, these methods can provide valuable insights into its potential mechanism of action by identifying putative binding sites and elucidating the nature of the intermolecular interactions.

Molecular docking studies on related pyrrolopyridine derivatives have successfully predicted their binding modes within the active sites of various enzymes. semanticscholar.org For instance, in studies of similar heterocyclic systems, docking has revealed key hydrogen bonding and hydrophobic interactions that are crucial for binding affinity. The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the receptor and scoring them based on a force field that approximates the binding energy.

Following docking, molecular dynamics simulations can be employed to refine the docked pose and to assess the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, allowing for the observation of conformational changes in both the ligand and the target. This can lead to a more accurate prediction of the binding affinity and a deeper understanding of the thermodynamic properties of the binding event. For a molecule like this compound, the fluorine atom and the carbaldehyde group would be of particular interest in these simulations, as they can significantly influence the electronic and steric properties of the molecule, and thus its binding characteristics.

A hypothetical molecular docking workflow for this compound would involve the following steps:

StepDescription
1. Target Selection and Preparation Identification of a putative biological target and preparation of its 3D structure (e.g., from the Protein Data Bank), including the removal of water molecules and the addition of hydrogen atoms.
2. Ligand Preparation Generation of a 3D model of this compound and optimization of its geometry.
3. Docking Simulation Using software to place the ligand into the active site of the target in various orientations and conformations.
4. Scoring and Analysis Ranking of the docked poses based on a scoring function to predict the most favorable binding mode. Analysis of the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the target.
5. Molecular Dynamics Simulation Running a simulation of the best-ranked ligand-target complex in a simulated physiological environment to assess its stability and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.ua These models are valuable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.gov

A QSAR study on a series of this compound analogs would involve the synthesis and biological evaluation of a set of structurally related compounds. The structural features of these molecules would then be quantified using a variety of molecular descriptors. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP, polarizability, dipole moment, etc.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed biological activity. semanticscholar.org For fluorinated compounds, specific descriptors that account for the electronic effects of fluorine may be particularly important. mdpi.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. A well-validated QSAR model can then be used to predict the biological activity of new, untested compounds based solely on their chemical structure.

QSAR Modeling StepDescription
1. Data Set Preparation A collection of compounds with known biological activity is divided into a training set for model development and a test set for model validation.
2. Descriptor Calculation A wide range of molecular descriptors are calculated for each compound in the dataset.
3. Feature Selection A subset of the most relevant descriptors is selected to avoid overfitting and to create a more interpretable model.
4. Model Building A mathematical model is generated using statistical methods to correlate the selected descriptors with the biological activity.
5. Model Validation The model's predictive ability is assessed using the test set and other statistical metrics.

In Silico Prediction and Analysis of Theoretical Physicochemical Properties Relevant to Biological Activity

The physicochemical properties of a compound play a crucial role in its pharmacokinetic and pharmacodynamic behavior. In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized. For this compound, a number of key properties can be calculated using various computational tools and online platforms.

These properties are often evaluated in the context of "drug-likeness," which is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. Guidelines such as Lipinski's Rule of Five are commonly used for this purpose.

Below is a table of predicted physicochemical properties for this compound.

PropertyPredicted ValueRelevance to Biological Activity
Molecular Formula C₈H₅FN₂OBasic information about the elemental composition.
Molecular Weight 164.14 g/mol Influences absorption and distribution. Generally, lower molecular weight is preferred for oral bioavailability.
LogP (octanol-water partition coefficient) 1.5 - 2.0A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) 58.1 ŲAn indicator of the polar surface area, which is related to cell permeability and oral bioavailability.
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors 3The number of electronegative atoms (N, O) with lone pairs.
Number of Rotatable Bonds 1A measure of molecular flexibility, which can influence binding to a target.

These predicted properties suggest that this compound has a favorable profile for potential biological activity and oral bioavailability, warranting further investigation.

Future Perspectives and Emerging Research Avenues for 6 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde

Development of Novel, Sustainable, and High-Yield Synthetic Strategies for Enhanced Accessibility

The accessibility of 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is fundamental to its widespread research and development. Future efforts will be directed towards creating synthetic pathways that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. Current research highlights several promising avenues:

Metal-Catalyzed Cross-Coupling Reactions: Modern organic synthesis has been significantly advanced by transition metal catalysts. mdpi.com Methodologies such as palladium-catalyzed Sonogashira and Heck reactions, followed by cyclization, offer a one-pot approach to the azaindole core. mdpi.com Future work will likely focus on replacing precious metal catalysts with more abundant and less toxic alternatives like copper or iron, and developing reactions that can be performed in greener solvents, such as water or bio-renewable solvents. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has proven effective in accelerating reaction times for the synthesis of substituted azaindoles, often in solvent-free conditions. researchgate.net This technique reduces energy consumption and minimizes waste, making it a sustainable choice for producing libraries of derivatives for screening.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields and purity. Developing a telescoped continuous flow process for the synthesis of pyrrolopyridine scaffolds would enhance safety and scalability, making the compound more accessible for large-scale applications.

Bio-based Platform Chemicals: A truly sustainable approach involves using renewable starting materials. Research into converting carbohydrates into N-substituted pyrrole-2-carbaldehydes presents a pathway to building the core structure from biomass. researchgate.net Integrating this with methods to construct the fused pyridine (B92270) ring would represent a significant leap in sustainable chemical manufacturing.

Synthetic StrategyKey AdvantagesFuture Research Direction
Metal-Catalyzed ReactionsHigh efficiency, one-pot proceduresUse of earth-abundant metals, green solvents
Microwave-Assisted SynthesisRapid reaction times, reduced energy useApplication to solvent-free, multi-step syntheses
Flow ChemistryEnhanced safety, scalability, and purityDevelopment of fully continuous, multi-step processes
Bio-based FeedstocksUse of renewable starting materialsIntegration with enzymatic catalysis for full "green" synthesis

Exploration of Untapped Biological Targets and Signaling Pathways within the Pyrrolopyridine Class

The pyrrolopyridine (azaindole) scaffold is a "privileged structure" known to interact with a wide range of biological targets, particularly protein kinases. nih.govnih.gov While significant research has focused on established targets, vast potential remains in exploring novel biological roles and signaling pathways.

Known targets for pyrrolopyridine derivatives include:

Kinases: FMS kinase, Janus kinase 1 (JAK1), Fibroblast growth factor receptor (FGFR), and PI3K. nih.govnih.govrsc.orgnih.gov

Other Enzymes: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govnih.gov

Structural Proteins: Tubulin. nih.govsemanticscholar.org

Future research will aim to uncover new therapeutic opportunities by:

Targeting Novel Kinases: The human kinome contains over 500 members, many of which are still underexplored. Pyrrolopyridine libraries can be screened against these novel kinases, such as UNC-51-like kinase-1 (ULK1), which is involved in autophagy and presents a target in RAS-driven cancers. digitellinc.com

Modulating the STING Pathway: Recent studies have identified pyrrolopyridine derivatives as potent inhibitors of ENPP1, an enzyme that negatively regulates the Stimulator of Interferator Genes (STING) pathway. nih.govnih.gov This pathway is crucial for innate immunity, and its activation is a promising strategy for cancer immunotherapy. nih.gov Further exploration could reveal other targets within this and related immune signaling cascades.

Investigating Epigenetic Targets: The role of azaindole derivatives as inhibitors of epigenetic modifiers is an emerging area. For instance, METTL3, an RNA methyltransferase, has been identified as a target for azaindole-based compounds in cancer therapy. acs.org

Combating Infectious Diseases: The structural similarity of the scaffold to purines suggests potential as antiviral or antibacterial agents. nih.gov For example, derivatives have been explored for inhibiting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov

Design of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

Starting from the this compound core, medicinal chemists can design next-generation derivatives with optimized properties. The aldehyde group provides a versatile chemical handle for elaboration into a wide array of functional groups to probe interactions with biological targets.

Key design strategies include:

Structure-Based Drug Design (SBDD): Using X-ray crystallography data of known inhibitors bound to their targets, designers can rationally modify the scaffold. For instance, modifying substituents on the pyrrolopyridine core can introduce new hydrogen bonds or hydrophobic interactions to enhance binding affinity and selectivity, as demonstrated in the development of selective JAK1 inhibitors. nih.govacs.org

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The azaindole nucleus itself is an excellent starting fragment for programs targeting ATP-binding sites in kinases. nih.gov

Scaffold Hopping and Hybridization: By combining pharmacophoric elements from different known inhibitors, novel compounds can be created. For example, incorporating the dipyridine moiety from the CSF1R inhibitor Pexidartinib onto a pyrrolopyrimidine scaffold has been explored as a strategy to generate new leads. mdpi.com

Covalent Inhibition: For certain targets, designing derivatives that can form a covalent bond can lead to increased potency and duration of action. This strategy has been successfully applied to develop selective covalent inhibitors of FGFR4 for hepatocellular carcinoma. acs.org

Design StrategyObjectiveExample Application
Structure-Based Drug DesignEnhance potency and selectivityCreating selective JAK1 over JAK2 inhibitors. nih.gov
Fragment-Based DiscoveryIdentify novel binding modes and leadsDeveloping c-Met kinase inhibitors. nih.gov
Scaffold HoppingGenerate novel intellectual propertyDesigning new CSF1R inhibitors. mdpi.com
Covalent InhibitionIncrease potency and duration of effectDeveloping selective FGFR4 inhibitors. acs.org

Applications in Chemical Biology Tool Development and Probe Synthesis

Beyond direct therapeutic applications, this compound is an ideal starting material for creating chemical probes. These specialized tools are essential for understanding complex biological systems, identifying new drug targets, and validating target engagement. nih.govnih.gov

Future applications in this area include:

Activity-Based Probes (ABPs): Derivatives can be synthesized to include a reactive "warhead" and a reporter tag (like a fluorophore or biotin). nih.gov Such probes can covalently label active enzymes in a complex biological sample, allowing for their identification and quantification. This is a powerful method for discovering new targets or understanding off-target effects.

Photoaffinity Labels: By incorporating a photoreactive group, derivatives can be designed to form a covalent bond with their binding partner upon UV irradiation. This technique is invaluable for unambiguously identifying the direct protein target of a small molecule in a cellular context.

Target Validation Tools: A well-characterized, potent, and selective inhibitor derived from the scaffold can serve as a chemical probe to interrogate the function of a specific protein in cells or in vivo. cambridgemedchemconsulting.com Having such a tool is critical for validating whether inhibiting a particular target produces the desired therapeutic effect.

The development of a suite of chemical biology tools based on this scaffold would significantly accelerate drug discovery efforts by providing robust methods for target identification and validation. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.gov These computational tools can analyze vast datasets to predict molecular properties, generate novel chemical structures, and optimize synthetic routes, thereby accelerating the entire discovery pipeline. harvard.edu

For the this compound scaffold, AI and ML can be applied in several key areas:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data for pyrrolopyridine derivatives to predict the biological activity of newly designed compounds before they are synthesized. chemrxiv.org This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained on libraries of known active compounds to design entirely new molecules based on the pyrrolopyridine scaffold. frontiersin.orgrsc.org These models can explore a vast chemical space to identify novel structures with high predicted affinity and desirable drug-like properties. harvard.edu Recent work has already applied AI to design novel pyrrolo[2,3-b]pyridine inhibitors of the kinase DYRK1A. chemrxiv.org

Synthesis Prediction: Retrosynthesis algorithms powered by machine learning can predict viable synthetic routes for novel, computationally designed compounds. This helps bridge the gap between virtual design and physical synthesis, ensuring that the generated molecules are synthetically accessible.

By embracing these computational approaches, the development of next-generation therapeutics based on the this compound scaffold can be made significantly more efficient and innovative.

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and formylation steps. A common approach uses the Vilsmeier-Haack reagent for formylation, as seen in analogous pyrrolo-pyridine carbaldehydes (e.g., 4-bromo derivatives). Fluorination may employ agents like Selectfluor or DAST, optimized under anhydrous conditions to minimize side reactions. Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during fluorination) and stoichiometric ratios (1.2–1.5 eq fluorinating agent) .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm fluorine coupling patterns and aldehyde proton resonance (~9.8–10.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C8_8H5_5FN2_2O: 180.04 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). For reactions requiring aqueous conditions, use co-solvents (e.g., THF:H2_2O 4:1) or micellar catalysis. Solubility data should be validated via gravimetric analysis .

Q. How stable is this aldehyde under typical storage conditions?

The aldehyde group is prone to oxidation. Store under inert atmosphere (N2_2/Ar) at –20°C in amber vials. Stability tests via TLC or HPLC over 30 days show <5% degradation when stored properly. Add stabilizers like BHT (0.1% w/w) for long-term storage .

Q. What are the safety considerations for handling this compound?

  • Toxicity : Potential irritant (skin/eyes); use PPE (gloves, goggles).
  • Environmental Hazard : Avoid aqueous disposal; incinerate via licensed facilities.
  • MSDS Compliance : Refer to PubChem or EPA DSSTox for hazard codes (e.g., H315, H319) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed?

Fluorination of the pyrrolo-pyridine core requires directing groups. Pre-functionalization at the 6-position via halogenation (e.g., bromine) enhances fluorine incorporation. Computational modeling (DFT) predicts favorable transition states for electrophilic fluorination at electron-deficient sites .

Q. What analytical methods resolve contradictions in spectroscopic data for derivatives?

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., fluorine vs. aldehyde positioning).
  • 2D NMR (COSY, NOESY) : Differentiates overlapping signals in complex mixtures.
  • Isotopic Labeling : 19F^{19}F-NMR or 15N^{15}N-labeling clarifies reaction pathways .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

Fluorine acts as a weak electron-withdrawing group, moderating Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize with Pd(OAc)2_2/XPhos catalysts in toluene/EtOH (3:1) at 80°C. Competitive dehalogenation is minimized by using aryl boronic esters instead of acids .

Q. What strategies mitigate aldehyde oxidation during multi-step syntheses?

  • In Situ Protection : Convert aldehyde to acetal or oxime intermediates early in the synthesis.
  • Reductive Conditions : Use NaBH4_4 or CeCl3_3 to stabilize reactive aldehydes during fluorination.
  • Flow Chemistry : Continuous processing reduces exposure to oxidative environments .

Q. How is this compound utilized in medicinal chemistry applications?

The pyrrolo-pyridine scaffold is a kinase inhibitor core. Structure-activity relationship (SAR) studies focus on:

  • Aldehyde Functionalization : Condensation with hydrazines to form hydrazones (e.g., antiproliferative agents).
  • Fluorine Impact : Enhances metabolic stability and binding affinity (e.g., ATP-competitive inhibitors).
  • Docking Studies : Molecular dynamics simulations validate target interactions (e.g., JAK2 or EGFR kinases) .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.